(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride is an organic compound with the molecular formula C13H12Cl3N. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings .
Wissenschaftliche Forschungsanwendungen
(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Wirkmechanismus
The mechanism of action of (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichlorophenethylamine: Similar structure but lacks the phenyl group attached to the amine.
N-((1E)-4-(3,4-Dichlorophenyl)-3,4-Dihydro-1(2H)-naphthalenylidene)methanamine: A more complex structure with additional rings and functional groups.
Uniqueness
(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride is unique due to its combination of dichlorophenyl and phenyl groups, which confer specific reactivity and stability. This makes it particularly useful in applications where both properties are required .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride involves the reaction of 3,4-dichlorobenzyl chloride with aniline in the presence of a base to form the intermediate (3,4-dichlorophenyl)(phenyl)methanamine. This intermediate is then reacted with hydrochloric acid to form the final product, (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride.", "Starting Materials": [ "3,4-dichlorobenzyl chloride", "aniline", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,4-dichlorobenzyl chloride is added to a reaction flask.", "Step 2: Aniline is added to the reaction flask.", "Step 3: A base, such as sodium hydroxide, is added to the reaction flask to facilitate the reaction.", "Step 4: The reaction mixture is heated and stirred for several hours to form the intermediate, (3,4-dichlorophenyl)(phenyl)methanamine.", "Step 5: Hydrochloric acid is added to the reaction mixture to form the final product, (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride.", "Step 6: The product is isolated and purified through recrystallization or other appropriate methods." ] } | |
CAS-Nummer |
742107-57-9 |
Molekularformel |
C13H11Cl2N |
Molekulargewicht |
252.14 g/mol |
IUPAC-Name |
(3,4-dichlorophenyl)-phenylmethanamine |
InChI |
InChI=1S/C13H11Cl2N/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 |
InChI-Schlüssel |
BWSDVZYTGXWAFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.